molecular formula C17H13F3N4OS B15084926 5-(4-methoxyphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-methoxyphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B15084926
M. Wt: 378.4 g/mol
InChI Key: NNCNSHNFEQCDKK-UFFVCSGVSA-N
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Description

5-(4-Methoxyphenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethylbenzylidene group, and a triazole-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between an aldehyde and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the triazole-thiol moiety can interact with metal ions, affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the methoxy group in 5-(4-Methoxyphenyl)-4-((2-(Trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. This methoxy group can influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C17H13F3N4OS

Molecular Weight

378.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13F3N4OS/c1-25-13-8-6-11(7-9-13)15-22-23-16(26)24(15)21-10-12-4-2-3-5-14(12)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+

InChI Key

NNCNSHNFEQCDKK-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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